N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Descripción
N,1-Dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 1,8-naphthyridine core substituted with two benzyl groups (at N1 and N-positions) and a butyl chain at the N-position. The 2-oxo-1,2-dihydro moiety contributes to its planar, conjugated structure, which is critical for interactions with biological targets such as enzymes or receptors.
Propiedades
IUPAC Name |
N,1-dibenzyl-N-butyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-2-3-17-29(19-21-11-6-4-7-12-21)26(31)24-18-23-15-10-16-28-25(23)30(27(24)32)20-22-13-8-5-9-14-22/h4-16,18H,2-3,17,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEAHNUCSWMMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, pharmacological properties, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the naphthyridine class and is characterized by a complex structure that includes a naphthyridine core with various substituents. Its molecular formula is , and it exhibits properties typical of naphthyridine derivatives, which are known for their diverse biological activities.
Research indicates that N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may exert its effects through several mechanisms:
- Topoisomerase Inhibition : Similar compounds in the naphthyridine family have been identified as inhibitors of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. Inhibition of Top1 can lead to cytotoxic effects in cancer cells .
- Antiproliferative Activity : Studies have reported that related naphthyridine derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, some derivatives showed IC50 values less than 10 nM against murine P388 leukemia and human Jurkat leukemia cell lines .
- Cytotoxicity : The cytotoxic effects of these compounds are often assessed using in vitro assays, where they demonstrate potent activity against a range of cancer models. The mechanism may involve the induction of apoptosis or cell cycle arrest .
Biological Activity Data
The following table summarizes the biological activity data for N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and related compounds:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | Topoisomerase I | < 10 | Potent cytotoxicity observed |
| Related Naphthyridine Derivative | P388 Leukemia | < 10 | Effective in vivo against tumors |
| Indenoisoquinoline Analog | Topoisomerase I | 0.5 - 5 | Comparable potency to camptothecin |
Case Studies
Several case studies highlight the therapeutic potential of naphthyridine derivatives:
- Cancer Treatment : In a study involving murine models, certain naphthyridine derivatives demonstrated significant tumor reduction when administered at doses as low as 3.9 mg/kg. These findings suggest a promising avenue for developing new anticancer therapies based on this chemical scaffold .
- Mechanistic Insights : Research into the molecular interactions of these compounds has revealed that modifications at specific positions on the naphthyridine ring can enhance their inhibitory effects on Top1. This insight is crucial for designing more effective analogs with improved selectivity and potency .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The 1,8-naphthyridine-3-carboxamide scaffold is highly versatile, with modifications at the N1, N3, and C4/C6 positions dictating biological activity. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points: Halogenated analogs (e.g., 5a3, mp > 300°C) have higher melting points than non-halogenated derivatives due to crystalline packing .
- Spectral Data : Key IR peaks (C=O at 1650–1680 cm⁻¹) and NMR shifts (aromatic protons at δ 7–9 ppm) are consistent across analogs .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
